Carvedilol
Overview
Description
Carvedilol is a nonselective β-adrenergic blocking agent with α1-blocking activity . It is used alone or together with other medicines to treat high blood pressure (hypertension) . High blood pressure adds to the workload of the heart and arteries. If it continues for a long time, the heart and arteries may not function properly .
Synthesis Analysis
Carvedilol is prepared by a novel design of synthesis which has improved the yield . An optimized synthesis by screening different solvents and bases was proposed using R software . Finally, better conditions for preparation of carvedilol in high yields were established .Molecular Structure Analysis
Carvedilol is a nonselective β-adrenergic blocking agent with α1-blocking activity . It is (±)-1-(carbazol-4-yloxy)-3-[[2-(o-methoxyphenoxy)ethyl]amino]-2-propanol .Chemical Reactions Analysis
Carvedilol shows low chemical reactivity . All the excipients studied are recommended in formulations containing Carvedilol . The thermal interactions found for all the drug–excipient mixtures do not affect the drug stability .Scientific Research Applications
1. Transdermal Therapeutic Applications
Carvedilol has been formulated into a transdermal therapeutic system, offering an alternative route for drug administration. This system enhances the bioavailability of carvedilol and provides steady-state plasma concentrations with minimal fluctuations, showing potential for improving the efficacy of carvedilol in hypertension therapy (Ubaidulla et al., 2007).
2. Myocardial Sympathetic Innervation in Heart Failure
Carvedilol has been shown to exert beneficial effects on hemodynamics in chronic heart failure patients, associated with a partial recovery of cardiac adrenergic innervation functioning. This study demonstrated that carvedilol increases myocardial meta-(123)I-iodobenzylguanidine uptake, suggesting a mechanism for its effectiveness in heart failure treatment (Cohen-Solal et al., 2005).
3. Protection Against Anthracycline-induced Cardiomyopathy
Carvedilol has been identified as a protective agent against anthracycline-induced cardiomyopathy. Clinical research indicates that prophylactic use of carvedilol in patients receiving anthracycline chemotherapy can protect both systolic and diastolic functions of the left ventricle, suggesting a valuable role in oncology (Kalay et al., 2006).
4. Effects on Heart Mitochondria
Carvedilol has been studied for its impact on cardiac mitochondria. It acts as an uncoupler of oxidative phosphorylation, decreasing mitochondrial electric potential and suggesting a protective role in myocardial energetics (Oliveira et al., 2000).
5. Promotion of Mitochondrial Biogenesis
Carvedilol has been shown to promote mitochondrial biogenesis in human umbilical vein endothelial cells. It significantly increases mitochondrial proteins and enhances oxygen consumption and mitochondrial respiratory rate, suggesting a new mechanism for its therapeutic effects in heart failure (Yao et al., 2016).
6. Inhibition of Hyperpolarization-activated Cyclic Nucleotide-gated Channels
Research indicates that carvedilol inhibits hyperpolarization-activated cyclic nucleotide-gated channels, which are critical in heart rhythm regulation. This finding helps understand the mechanism behind carvedilol's effectiveness in treating congestive heart failure and its favorable effects compared to other β-blockers (Cao et al., 2018).
7. Application in Familial Amyloidotic Polyneuropathy
Carvedilol has been hypothesized for therapeutic application in familial amyloidotic polyneuropathy, a neurodegenerative disease. It influences the expression of oxidative and apoptotic biomarkers associated with transthyretin deposition, demonstrating a potential role in the management of this condition (Macedo et al., 2010).
8. Metabolomic Profiling in Vascular Smooth Muscle Cells
Carvedilol has been studied for its effects on vascular smooth muscle cells through metabolomic profiling. This research sheds light on the molecular events underlying carvedilol treatment and opens new perspectives for β-blocker therapy improvement (Wang et al., 2010).
properties
IUPAC Name |
1-(9H-carbazol-4-yloxy)-3-[2-(2-methoxyphenoxy)ethylamino]propan-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O4/c1-28-21-10-4-5-11-22(21)29-14-13-25-15-17(27)16-30-23-12-6-9-20-24(23)18-7-2-3-8-19(18)26-20/h2-12,17,25-27H,13-16H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGHNVEJMJSYVRP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCCNCC(COC2=CC=CC3=C2C4=CC=CC=C4N3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8022747 | |
Record name | Carvedilol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8022747 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
406.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Carvedilol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015267 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Solubility |
88mg/mL, Freely soluble in dimethylsulfoxide; soluble in methylene chloride, methanol; sparingly soluble in ethanol, isopropanol; slightly soluble in ethyl ether, Practically insoluble in simulated gastric and intestinal fluid at pH 1.1 and 7.5, respectively, Practically insoluble in water, 4.44e-03 g/L | |
Record name | Carvedilol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01136 | |
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Record name | CARVEDILOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7044 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Carvedilol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015267 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Carvedilol inhibits exercise induce tachycardia through its inhibition of beta adrenoceptors. Carvedilol's action on alpha-1 adrenergic receptors relaxes smooth muscle in vasculature, leading to reduced peripheral vascular resistance and an overall reduction in blood pressure. At higher doses, calcium channel blocking and antioxidant activity can also be seen. The antioxidant activity of carvedilol prevents oxidation of low density lipoprotein and its uptake into coronary circulation., Carvedilol is a nonselective beta-adrenergic blocking agent with selective alpha1-adrenergic blocking activity. The principal physiologic action of carvedilol is to competitively block adrenergic stimulation of beta-receptors within the myocardium (beta1-receptors) and within bronchial and vascular smooth muscle (beta2-receptors), and to a lesser extent alpha1-receptors within vascular smooth muscle. The beta1-antagonist activity of carvedilol is similar to that of propranolol and greater than that of labetalol, and the duration of carvedilol's effect is longer than those of labetalol and propranolol., Studies in animals indicate that the drug may exert an antioxidant effect on the myocardium and an antiproliferative effect on intimal tissue. The commercially available drug is a racemic mixture of the 2 enantiomers, (R)[+] and (S)[-], and both enantiomers have equal alpha1-adrenergic blocking activity; however, only the S(-)-enantiomer of carvedilol has beta-adrenergic blocking activity. Carvedilol does not exhibit intrinsic sympathomimetic (beta1-agonist) activity and possesses only weak membrane-stabilizing (local anesthetic) activity., Vasodilation resulting in reduced total peripheral resistance mediated through carvedilol's alpha1-adrenergic blockade and reduced sympathetic tone appear to play a major role in the drug's hypotensive effect. Carvedilol causes reductions in cardiac output, exercise-induced tachycardia, isoproterenol-induced tachycardia, and reflex orthostatic tachycardia. Clinically important beta-adrenergic blocking activity of carvedilol usually is evident within 1 hour of oral administration, and the drug's hypotensive effect is similar to that of metoprolol. Carvedilol's alpha1-adrenergic blocking effects, which contribute to the drug's hypotensive effects, generally are evident within 30 minutes of oral administration and include reductions in phenylephrine-induced pressor effects, vasodilation, and decreased peripheral vascular resistance. The dose-dependent hypotensive effect of carvedilol results in blood pressure (systolic and diastolic) reductions of 5-46% with little, if any, reflex tachycardia. This hypotensive effect occurs approximately 30 minutes after oral administration and has a maximum effect 1.5-7 hours after oral administration., The precise mechanism of the beneficial effects of carvedilol in the treatment of congestive heart failure has not been fully elucidated. beta1-Adrenergic blockade and vasodilation generally are associated with reflex tachycardia and peripheral vasoconstriction in therapeutic agents in which one of these pharmacologic effects predominates, but the combined effects of carvedilol appear to attenuate these two major untoward responses by balancing the potential adverse effects associated with adrenergic blockade and vasodilation. The drug's vasodilatory action appears to enable the patient to tolerate the negative inotropic effect of carvedilol during the initiation and titration of therapy in the treatment of compensated heart failure., For more Mechanism of Action (Complete) data for CARVEDILOL (18 total), please visit the HSDB record page. | |
Record name | Carvedilol | |
Source | DrugBank | |
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Product Name |
Carvedilol | |
Color/Form |
Colorless crystals from ethyl acetate | |
CAS RN |
72956-09-3 | |
Record name | Carvedilol | |
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Record name | Carvedilol [USAN:USP:INN:BAN:JAN] | |
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Record name | Carvedilol | |
Source | DrugBank | |
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Record name | Carvedilol | |
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Record name | 2-Propanol, 1-(9H-carbazol-4-yloxy)-3-[[2-(2-methoxyphenoxy)ethyl]amino] | |
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Record name | CARVEDILOL | |
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Record name | CARVEDILOL | |
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Record name | Carvedilol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015267 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Melting Point |
114-115 °C, 114 - 115 °C | |
Record name | Carvedilol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01136 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
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Record name | CARVEDILOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7044 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Carvedilol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015267 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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Retrosynthesis Analysis
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